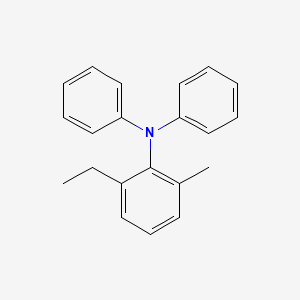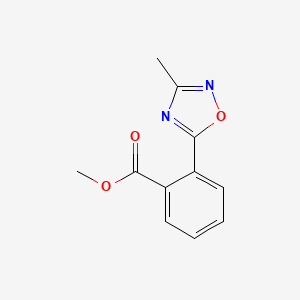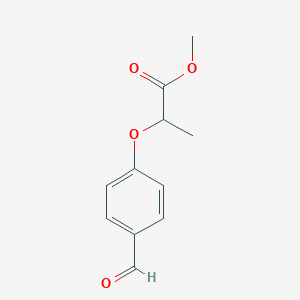
(5-Methylpyrimidin-4-yl)methanamine
Vue d'ensemble
Description
(5-Methylpyrimidin-4-yl)methanamine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is also known as 5-Methyl-4-pyrimidinemethanamine or MPMA, and it is a pyrimidine derivative that has a methyl group attached to the fourth position of the pyrimidine ring.
Applications De Recherche Scientifique
Bone Formation Rate Enhancement
A study highlighted the discovery of a compound with a 2-aminopyrimidine template targeting the Wnt beta-catenin cellular messaging system. This compound exhibited significant pharmacokinetic properties and demonstrated a dose-dependent increase in the trabecular bone formation rate in ovariectomized rats following oral administration, indicating its potential application in the treatment of bone disorders J. Pelletier et al., 2009.
Antidepressant-like Activity
Another study designed novel 1-(1-benzoylpiperidin-4-yl)methanamine derivatives as "biased agonists" of serotonin 5-HT1A receptors. These compounds displayed high 5-HT1A receptor affinity, selectivity versus other receptors, and robust antidepressant-like activity, suggesting their potential as antidepressant drug candidates J. Sniecikowska et al., 2019.
Antiviral Activity
Research on 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines revealed that several 5-substituted 2,4-diaminopyrimidine derivatives inhibited retrovirus replication in cell culture, demonstrating their potential as antiviral agents, particularly against HIV D. Hocková et al., 2003.
Functional Selectivity in Drug Discovery
An article discussed the concept of "biased agonism" in 5-HT1A receptor drug discovery, highlighting the discovery of compounds like NLX-101 which preferentially activate 5-HT1A receptors in cortical regions. These biased agonists exhibit potent, rapid-acting antidepressant-like, and procognitive properties, suggesting their utility in treating CNS disorders involving dysfunction of serotonergic neurotransmission J. Sniecikowska et al., 2019.
Antibacterial and Antifungal Activities
A study on [1-(6-methoxy-2-methylquinolin-4-yl)-1H-1,2,3-triazol-4-yl] methanamine derivatives demonstrated that these compounds exhibited moderate to very good antibacterial and antifungal activities, comparable to first-line drugs. This indicates their potential as new antibacterial and antifungal agents K D Thomas et al., 2010.
Mécanisme D'action
Target of Action
It is structurally similar to methenamine , a urinary tract antiseptic and antibacterial drug used for the prophylaxis and treatment of frequently recurring urinary tract infections .
Mode of Action
Methenamine, a structurally related compound, works by hydrolyzing to ammonia and formaldehyde in acidic urine . Formaldehyde is considered to be highly bactericidal .
Result of Action
Methenamine, a structurally related compound, has been reported to have antibacterial activity in the urine within 1/2 hour of ingestion of a 1-gram dose .
Action Environment
The efficacy of methenamine, a structurally related compound, is known to depend on the acidity of the urine .
Propriétés
IUPAC Name |
(5-methylpyrimidin-4-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N3/c1-5-3-8-4-9-6(5)2-7/h3-4H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAVXCLUNTMWIJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN=C1CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80607894 | |
| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylpyrimidin-4-yl)methanamine | |
CAS RN |
75985-23-8 | |
| Record name | 1-(5-Methylpyrimidin-4-yl)methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80607894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[4-(Trifluoromethoxy)phenyl]piperidine-4-carboxamide](/img/structure/B1602787.png)





![1-[2-(3-chlorophenyl)-1,3-thiazol-4-yl]-N-methylmethanamine](/img/structure/B1602798.png)



![Guanidine, [3-(trimethoxysilyl)propyl]-](/img/structure/B1602805.png)

